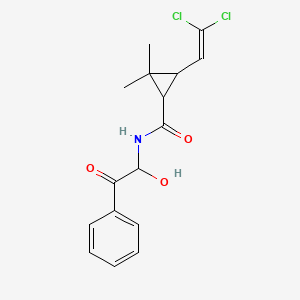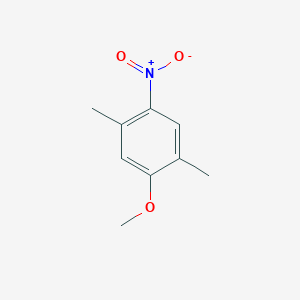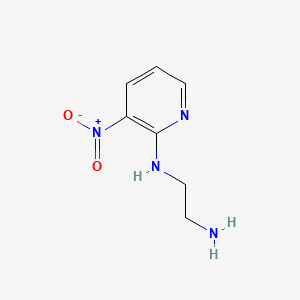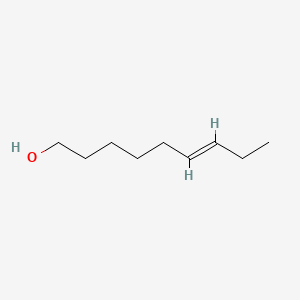
Dimethyl 3-methoxyphthalate
Overview
Description
Dimethyl 3-methoxyphthalate is a chemical compound with the molecular formula C11H12O5 . It is also known as 1,2-Benzenedicarboxylic acid, 3-methoxy-, 1,2-dimethyl ester . The average mass of this compound is 224.210 Da and its monoisotopic mass is 224.068466 Da .
Synthesis Analysis
The synthesis of Dimethyl 3-methoxyphthalate involves several steps . The reaction conditions include a temperature of 200 degrees Celsius for a duration of 2 hours . The yield of the reaction is reported to be 96% .
Molecular Structure Analysis
The molecular structure of Dimethyl 3-methoxyphthalate consists of 11 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 224.210 Da and its monoisotopic mass is 224.068466 Da .
Chemical Reactions Analysis
The chemical reactions involving Dimethyl 3-methoxyphthalate are complex and involve multiple steps . For example, one study investigated the establishment of a mathematical model for the ozonation of dimethyl phthalate (DMP) through the analysis of the mass transfer and reactions in a semi-batch bubble column reactor .
Physical And Chemical Properties Analysis
The physical and chemical properties of Dimethyl 3-methoxyphthalate are influenced by its molecular structure . For example, the air and water solubilities of phthalates decrease by orders of magnitude from the short alkyl chain phthalates such as dimethyl phthalate (DMP) to the long alkyl chain phthalates .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Rearrangement
Dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, a related compound, has been synthesized under specific conditions, yielding a 60% product through esterification and reaction with methyl 2-chloropropionate. This synthesis indicates a potential pathway for related compounds like Dimethyl 3-methoxyphthalate (W. Pen, 2014).
Catalysis and Green Chemistry
In research related to catalytic methods, Dimethyl carbonate, similar to Dimethyl 3-methoxyphthalate, has been used as a green reagent for methylation, indicating potential environmentally friendly applications for similar compounds (G. Yadav & Jeetendra Y. Salunke, 2013).
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy Applications: The properties of zinc phthalocyanine, which can be modified with methoxy groups, show potential in photodynamic therapy for cancer treatment due to high singlet oxygen quantum yield and fluorescence properties. This suggests that modifications with methoxy groups, like in Dimethyl 3-methoxyphthalate, may have medical applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Green Chemistry in Education
- Educational Applications in Green Chemistry: An undergraduate project used an ionic liquid to synthesize 3-(methoxycarbonyl)coumarin, demonstrating the educational value of green chemistry applications. This showcases the potential of methoxy-containing compounds in academic and green chemistry settings (Pedro Verdía, Francisco Santamarta, & E. Tojo, 2017).
Environmental Impact and Degradation
- Catalytic Degradation of Phthalates: Studies on the catalytic ozonation of dimethyl phthalate using Ce-substituted goethite have shown effective degradation, indicating that similar compounds like Dimethyl 3-methoxyphthalate could also be subject to environmental degradation techniques (Z. Bai, J. L. Wang, & Q. Yang, 2017).
Safety and Hazards
properties
IUPAC Name |
dimethyl 3-methoxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-8-6-4-5-7(10(12)15-2)9(8)11(13)16-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSNRHOMXHCRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311517 | |
| Record name | dimethyl 3-methoxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-methoxyphthalate | |
CAS RN |
32136-52-0 | |
| Record name | NSC243741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 3-methoxyphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B3051143.png)
![Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate](/img/structure/B3051144.png)








